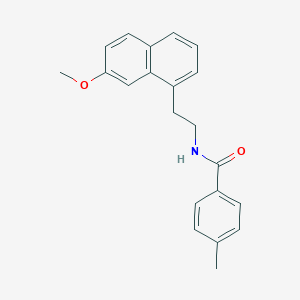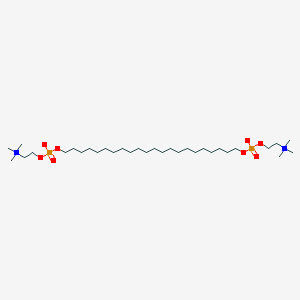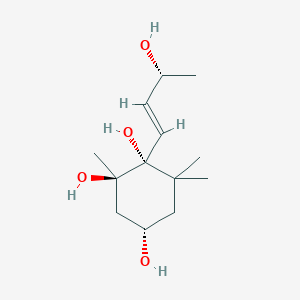
Megastigm-7-ene-3,5,6,9-tetraol
Vue d'ensemble
Description
Megastigm-7-ene-3,5,6,9-tetraol, also known as Megastigma-7-en-3,5,6,9-tetraol, is a diterpenoid analogue . It is found in the aerial parts of Isodon melissoides and Vigna luteola .
Molecular Structure Analysis
The molecular formula of Megastigm-7-ene-3,5,6,9-tetraol is C13H24O4 . The IUPAC name is (1R,2R,4S)-1-[(E,3R)-3-Hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol .Physical And Chemical Properties Analysis
The molecular weight of Megastigm-7-ene-3,5,6,9-tetraol is 244.33 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 80.9 Ų . The complexity of the molecule is 313 .Applications De Recherche Scientifique
1. Antioxidant Properties: “Megastigm-7-ene-3,5,6,9-tetraol” is noted for its outstanding antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
2. Cancer Research: This compound aids in studying a multitude of ailments such as cancer . It could potentially be used in the development of new therapeutic strategies for cancer treatment.
3. Cardiovascular Disorders: “Megastigm-7-ene-3,5,6,9-tetraol” could potentially be used in the research of cardiovascular disorders . Cardiovascular disorders are conditions that involve narrowed or blocked blood vessels that can lead to a heart attack, chest pain (angina), or stroke.
4. Neurodegenerative Conditions: This compound could potentially be used in the research of neurodegenerative conditions . Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive degeneration of the structure and function of the nervous system.
1. Antimicrobial Properties: “Megastigm-7-ene-3,5,6,9-tetraol” could potentially have antimicrobial properties . Antimicrobial substances offer a defense against a variety of microorganisms, including bacteria and fungi.
2. Antiviral Research: This compound could potentially be used in antiviral research . Antiviral substances inhibit the development of specific viruses.
3. Metabolic Disorders: “Megastigm-7-ene-3,5,6,9-tetraol” could potentially be used in the research of metabolic disorders . Metabolic disorders occur when abnormal chemical reactions in the body disrupt the process of metabolism.
4. Respiratory Disorders: This compound could potentially be used in the research of respiratory disorders . Respiratory disorders are diseases that affect the air passages, including the nasal passages, the bronchi, and the lungs.
Propriétés
IUPAC Name |
(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-HCSJXBKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Megastigm-7-ene-3,5,6,9-tetraol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



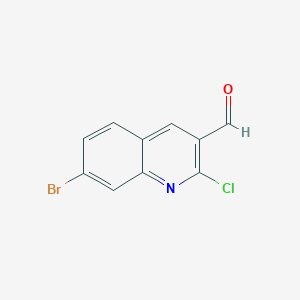
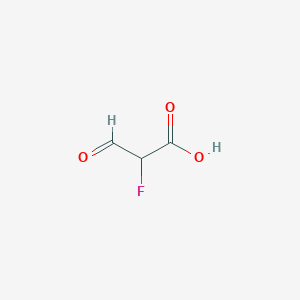
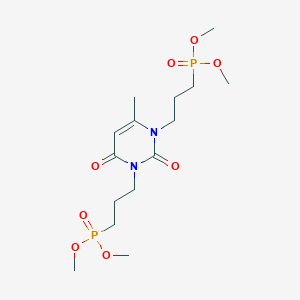
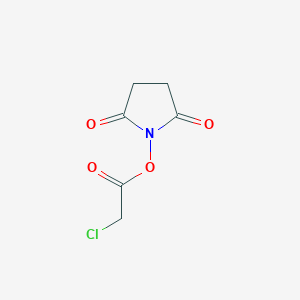
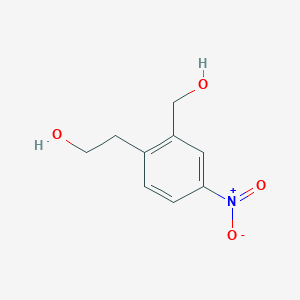
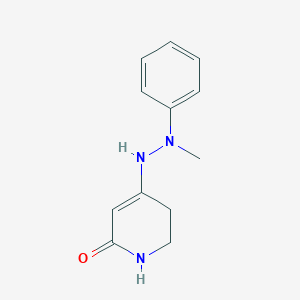
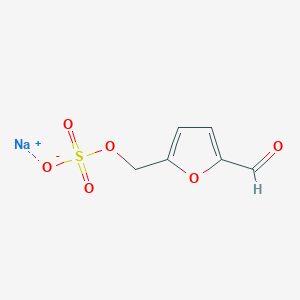
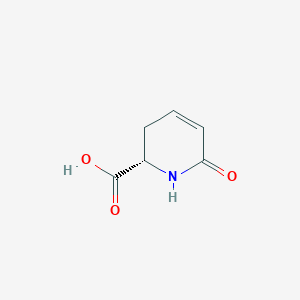
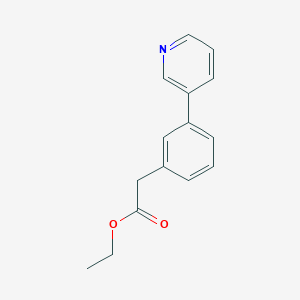
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
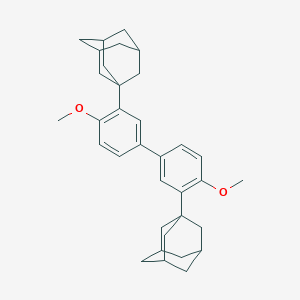
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)
